N-{[4-(4-butanoylpiperazin-1-yl)phenyl]carbamothioyl}-2-methylbenzamide
Description
N-{[4-(4-butanoylpiperazin-1-yl)phenyl]carbamothioyl}-2-methylbenzamide is a complex organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological properties and are often explored for their potential therapeutic applications.
Properties
Molecular Formula |
C23H28N4O2S |
|---|---|
Molecular Weight |
424.6 g/mol |
IUPAC Name |
N-[[4-(4-butanoylpiperazin-1-yl)phenyl]carbamothioyl]-2-methylbenzamide |
InChI |
InChI=1S/C23H28N4O2S/c1-3-6-21(28)27-15-13-26(14-16-27)19-11-9-18(10-12-19)24-23(30)25-22(29)20-8-5-4-7-17(20)2/h4-5,7-12H,3,6,13-16H2,1-2H3,(H2,24,25,29,30) |
InChI Key |
BDEGVDAMBABSPT-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=S)NC(=O)C3=CC=CC=C3C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[4-(4-butanoylpiperazin-1-yl)phenyl]carbamothioyl}-2-methylbenzamide typically involves multiple steps, starting with the preparation of the piperazine derivative. The process includes:
Formation of the Piperazine Derivative: This step involves the reaction of piperazine with butanoyl chloride under controlled conditions to form 4-butanoylpiperazine.
Coupling with Phenyl Isothiocyanate: The 4-butanoylpiperazine is then reacted with phenyl isothiocyanate to form the intermediate compound.
Final Coupling with 2-Methylbenzamide: The intermediate is then coupled with 2-methylbenzamide under specific conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
N-{[4-(4-butanoylpiperazin-1-yl)phenyl]carbamothioyl}-2-methylbenzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitutions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
N-{[4-(4-butanoylpiperazin-1-yl)phenyl]carbamothioyl}-2-methylbenzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating neurological disorders and other diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{[4-(4-butanoylpiperazin-1-yl)phenyl]carbamothioyl}-2-methylbenzamide involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- N-{[4-(4-butanoylpiperazin-1-yl)phenyl]carbamothioyl}-3-fluorobenzamide
- N-{[4-(4-butanoylpiperazin-1-yl)phenyl]carbamothioyl}-4-methylbenzamide
Uniqueness
N-{[4-(4-butanoylpiperazin-1-yl)phenyl]carbamothioyl}-2-methylbenzamide is unique due to its specific structural configuration, which imparts distinct pharmacological properties
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
